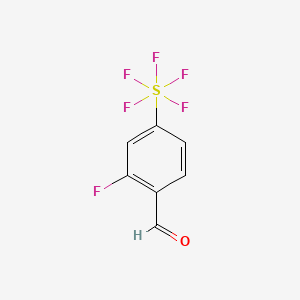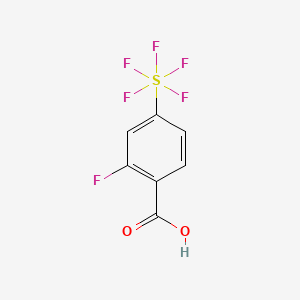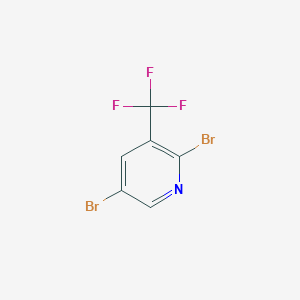
2,5-Dibromo-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2,5-Dibromo-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N . It has a molecular weight of 304.89 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H . The compound has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms .Chemical Reactions Analysis
The compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the protection of crops from pests .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.89 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticides
2,5-Dibromo-3-(trifluoromethyl)pyridine is utilized in the synthesis of various pesticides. A review of the synthesis processes for related pyridine derivatives, which are critical in pesticide production, highlights the significance of such compounds in modern agricultural practices (Lu Xin-xin, 2006).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of similar pyridine derivatives have been studied extensively, revealing their potential in various scientific applications. For instance, the spectroscopic characterization and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine provide insights into its molecular structure and properties, which could be relevant to this compound as well (H. Vural & M. Kara, 2017).
Reactions for Creating Functionalized Pyridine Derivatives
The compound is useful in reactions to create various functionalized pyridine derivatives. Studies on related pyridine derivatives demonstrate how they can undergo reactions with electrophiles to produce a range of products with potential applications in different fields (H. Benmansour et al., 2000).
Pharmaceutical Applications
In pharmaceutical research, related pyridine derivatives have been explored for their broad spectrum of biological and pharmaceutical properties, including potential roles in cancer therapy and other medicinal applications. For example, the synthesis of 2,4,6-triarylpyridine derivatives has been investigated due to their significance in various pharmaceutical applications (B. Maleki, 2015).
Exploration in Supramolecular Chemistry
Some pyridine derivatives, structurally related to this compound, are utilized in supramolecular chemistry due to their p-stacking ability. This highlights the potential of this compound in the field of supramolecular chemistry and material science (B. Maleki, 2015).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dibromo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRLWMELJRXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743940 | |
| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79623-39-5 | |
| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79623-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



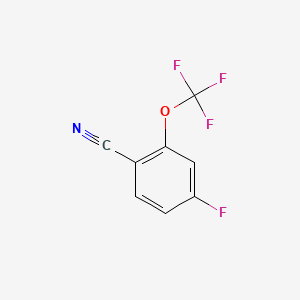
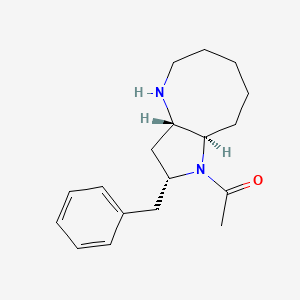

![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)
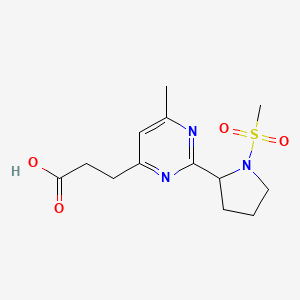
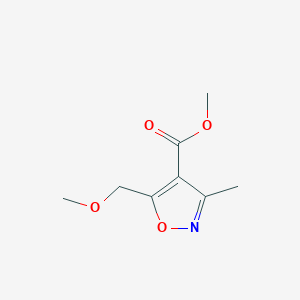

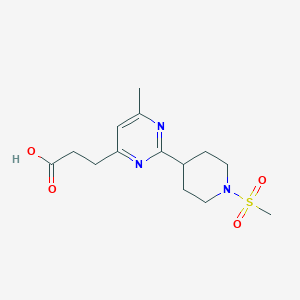
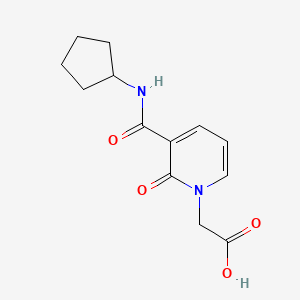
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)

